Bis(4-methylbenzoyl)peroxide
Description
Contextualization within Organic Peroxide Chemistry and Radical Initiators
Organic peroxides are defined by the presence of a peroxide functional group (-O-O-). This bond is inherently weak and susceptible to homolytic cleavage, a process that generates free radicals. This characteristic positions organic peroxides as key components in a multitude of chemical transformations.
Bis(4-methylbenzoyl)peroxide belongs to the class of diaroyl peroxides, which are distinguished by having two benzoyl groups attached to the peroxide linkage. contaminantdb.ca The thermal decomposition of this compound is a critical aspect of its function, as heating induces the homolysis of the oxygen-oxygen bond to produce two 4-methylbenzoyloxy radicals. lookchem.comcore.ac.uk These radicals can then initiate further chemical reactions. The decomposition process has been studied using techniques like differential scanning calorimetry (DSC) and microcalorimetry, which have shown that it undergoes two exothermic reactions. acs.orgacs.org The total heat of decomposition has been determined to be 658.8 J/g for a sample desensitized with silicone oil. acs.orgacs.org
The rate of decomposition is temperature-dependent. For instance, the half-life of this compound is one hour at 84°C and ten hours at 64°C. nouryon.com This predictable decomposition behavior allows for its controlled use as a radical initiator in various applications. commonorganicchemistry.com
Historical Trajectories and Evolution of Research Applications
The investigation into diaroyl peroxides dates back to the 19th century, with benzoyl peroxide being first prepared in 1858. wikipedia.org The understanding that the decomposition of these compounds generates free radicals was a pivotal development in organic chemistry. wikipedia.org
Historically, research on this compound and similar compounds has been closely tied to the advancement of polymer science. Its primary application has been as an initiator for the (co)polymerization of various monomers, including styrene (B11656), acrylonitrile, vinyl acetate, acrylates, and methacrylates. knowde.com It is particularly well-suited as a curing agent for silicone rubbers at temperatures above 110°C. acs.orgazelis.com To facilitate its incorporation into silicone rubber, it is often supplied as a paste mixed with silicone oil. google.comnovichem.com
Beyond polymerization, this compound has found utility in other areas. It is used as a curing agent in coating compositions and for radically curable thermosetting resins. googleapis.com There are also potential applications as an additive in food packaging, cosmetics, adhesives, and paints. canada.ca
Academic Significance and Identified Research Gaps
The academic significance of this compound lies in its role as a model compound for studying the kinetics and mechanisms of radical reactions. acs.org The study of its thermal decomposition provides valuable data for understanding the behavior of organic peroxides in general. acs.orgacs.org
Despite its established uses, there are still areas for further research. One identified research gap is the exploration of its application in novel polymerization techniques and the synthesis of advanced materials. While its use in traditional polymerization is well-documented, its potential in controlled radical polymerization methods remains an area for further investigation.
Another area of interest is the development of more sustainable and environmentally friendly formulations. Current commercial products often contain silicone oil or other phlegmatizers. google.comnovichem.com Research into alternative, greener additives or delivery systems could be beneficial. Furthermore, a comprehensive understanding of its degradation pathways and environmental fate is crucial for its continued and expanded use. canada.ca While some studies have touched upon its thermal decomposition products, a more in-depth analysis under various environmental conditions would be valuable. acs.orgacs.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C16H14O4 | chemicalbook.comlookchem.com |
| Molecular Weight | 270.28 g/mol | nih.gov |
| CAS Number | 895-85-2 | knowde.comchemicalbook.com |
| Appearance | White paste/granular solid | lookchem.com |
| Melting Point | 143-144 °C (decomposes) | lookchem.comchemicalbook.com |
| Boiling Point | 373.4°C (rough estimate) | chemicalbook.com |
| Density | 1.2117 g/cm³ (rough estimate) | chemicalbook.com |
| Water Solubility | 43 μg/L at 20°C | lookchem.com |
| LogP (Octanol/Water Partition Coefficient) | 4.2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
895-85-2 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(4-methylbenzoyl) 4-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)15(17)19-20-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
AGKBXKFWMQLFGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)C |
Other CAS No. |
895-85-2 |
Pictograms |
Explosive; Flammable; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparation of Bis 4 Methylbenzoyl Peroxide
Contemporary Synthetic Routes and Optimization Strategies
Modern synthetic strategies for Bis(4-methylbenzoyl)peroxide focus on improving yield, purity, and safety. These routes are primarily based on the reaction of a 4-methylbenzoyl precursor with a peroxide source, but advancements in reaction engineering and methodology have led to significant improvements.
The most prevalent method for synthesizing this compound involves the condensation reaction between 4-methylbenzoyl chloride and hydrogen peroxide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
A representative synthetic procedure involves cooling a solution of sodium hydroxide (B78521) and adding hydrogen peroxide while maintaining a low temperature, typically between 0 and 5 °C. google.com Subsequently, 4-methylbenzoyl chloride is gradually added to this mixture under vigorous stirring, ensuring the temperature remains controlled. google.com The reaction mixture is then stirred for a period to ensure complete reaction. The resulting solid product is filtered, washed with water to remove impurities, and dried. A Japanese patent describes a similar process where a mixture of 2-methylbenzoyl chloride and 4-methylbenzoyl chloride is used, highlighting the adaptability of this method for producing mixed aroyl peroxides. google.com The reaction proceeds as follows:
2 C₈H₇ClO + H₂O₂ + 2 NaOH → C₁₆H₁₄O₄ + 2 NaCl + 2 H₂O
Optimization of this method often involves the careful control of reactant addition rates and temperature to prevent the decomposition of the peroxide product and minimize side reactions.
Continuous flow chemistry offers significant advantages for the synthesis of potentially hazardous compounds like organic peroxides, including enhanced heat transfer, improved safety, and greater consistency in product quality. google.comrsc.org While specific literature on the continuous flow synthesis of this compound is limited, the principles are well-established for other diacyl peroxides and organic peroxides. google.comresearchgate.netgoogle.com
In a typical continuous flow setup, streams of the reactants (e.g., 4-methylbenzoyl chloride in an organic solvent and an aqueous solution of hydrogen peroxide and base) are pumped into a microreactor or a tube reactor where they mix and react. google.com The short residence time within the reactor, often on the order of minutes, minimizes the risk of thermal decomposition. google.com The product stream then continuously exits the reactor for downstream processing, such as separation and purification. Patents describe online continuous flow processes for other organic peroxides where reaction temperatures can range from 0 to 110 °C, and production times are significantly reduced to as little as a few minutes. google.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Organic Peroxides
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large reactant volumes and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat exchange. rsc.org |
| Heat Transfer | Limited by the surface area-to-volume ratio of the reactor. | Excellent heat transfer due to high surface area-to-volume ratio. rsc.org |
| Reaction Time | Typically longer, can be hours. google.com | Significantly shorter, often in the range of seconds to minutes. google.com |
| Product Consistency | Can vary between batches. | High consistency and reproducibility. google.com |
| Scalability | Scaling up can be challenging and may alter reaction parameters. | More straightforward to scale up by numbering-up (running multiple reactors in parallel). |
Condensation Reactions with Hydrogen Peroxide and Acyl Chlorides
Green Chemistry Approaches in Peroxide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of peroxides to reduce environmental impact and improve safety. Key strategies include the use of safer solvents, alternative energy sources, and catalytic systems.
One promising green approach is the use of phase-transfer catalysis (PTC). fzgxjckxxb.com PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing hydrogen peroxide and an organic phase with the acyl chloride), eliminating the need for harsh solvents and improving reaction rates under milder conditions. fzgxjckxxb.com While direct application to this compound is not widely reported, the synthesis of other peroxides has been successfully achieved using PTC, often with quaternary ammonium (B1175870) salts as catalysts. fzgxjckxxb.com
Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. mdpi.comnih.gov The application of ultrasound can lead to shorter reaction times and can be combined with phase-transfer catalysis for even greater efficiency. mdpi.comnih.gov Studies on the ultrasound-assisted synthesis of dialkyl peroxides have shown significant reductions in reaction time from hours to minutes, with high yields. mdpi.comnih.gov These methods represent a potential avenue for the greener synthesis of this compound.
Influence of Reaction Parameters on Synthesis Yield and Purity
The yield and purity of this compound are highly dependent on the precise control of various reaction parameters.
Temperature is a critical parameter in the synthesis of this compound due to the thermal lability of the peroxide bond. The synthesis is typically conducted at low temperatures, often between 0 and 5 °C, to minimize the decomposition of the product. google.com
This compound has a relatively high decomposition temperature compared to some other peroxides, which is a desirable characteristic for its application in crosslinking at elevated temperatures. google.com However, during synthesis, exothermic reactions can lead to localized heating and decomposition if not properly controlled. The self-accelerating decomposition temperature (SADT) for a formulation of this compound is reported to be 90 °C, and its melting point is approximately 134.8 °C, with decomposition occurring immediately after melting. europa.eu A study on the thermal decomposition of di-4-methylbenzoyl peroxide identified two exothermic reactions, leading to the formation of 4,4′-dimethylbiphenyl and p-methylbenzyl p-toluate. acs.org
The choice of solvent plays a crucial role in the synthesis of this compound. The solvent must be inert to the reactants and products and provide good solubility for the acyl chloride while being immiscible with the aqueous phase in two-phase systems. In some preparations, an organic solvent like isohexane is used in conjunction with silicone oil. google.com The use of a solvent can also aid in temperature control by acting as a heat sink.
In the context of its applications, this compound is often formulated in solvents or plasticizers to improve its dispersion in polymers. For instance, in peroxide-curable fluoropolymer compositions, the choice of solvent is critical and is based on its solubility parameter to ensure proper mixing. google.com While not directly related to the synthesis itself, this highlights the importance of solvent compatibility for the end-use of the peroxide. The efficiency of the reaction can be influenced by the ability of the solvent to facilitate the interaction between the reactants, particularly in phase-transfer catalyzed systems where the solvent system is integral to the reaction mechanism.
Decomposition Mechanisms and Reaction Kinetics of Bis 4 Methylbenzoyl Peroxide
Unimolecular Thermal Homolysis Pathways
Under thermal stress, the primary decomposition route for bis(4-methylbenzoyl)peroxide is the unimolecular homolytic cleavage of the intrinsically weak oxygen-oxygen bond. core.ac.uksmolecule.com This process is the foundation of its function as a free-radical source. The efficiency and rate of this homolysis are subject to environmental factors, particularly the solvent.
The initial and rate-determining step in the thermal decomposition of this compound is the symmetrical scission of the peroxide bond (O-O). smolecule.comrug.nl This homolytic cleavage results in the formation of two identical 4-methylbenzoyloxy radicals (also referred to as p-toluoyloxy or aryl carboxylic radicals). rug.nlmdpi.com This primary reaction can be represented as:
(CH₃C₆H₄CO)₂O₂ → 2 CH₃C₆H₄COO•
These resulting 4-methylbenzoyloxy radicals are intermediates that can subsequently undergo further reactions. A significant pathway for these radicals is decarboxylation, where they lose a molecule of carbon dioxide to form a p-tolyl radical. rug.nl
CH₃C₆H₄COO• → CH₃C₆H₄• + CO₂
Both the 4-methylbenzoyloxy and the p-tolyl radicals are capable of initiating further chemical reactions, such as abstracting a hydrogen atom from a polymer backbone to initiate cross-linking or other modifications. rug.nlmdpi.com The stability of the initial aryl carboxylic radicals is a key factor in the decomposition process. mdpi.com
Table 1: Primary Radical Formation in Thermal Decomposition
| Reactant | Primary Radical Intermediate | Secondary Radical |
|---|
The decomposition mechanism can shift from a purely first-order homolysis to a more complex kinetic profile involving induced decomposition, depending on the solvent's ability to react with the primary radicals. core.ac.uk The presence of hydroaromatic species in the solvent system can also provide a source for hydrogen abstraction by the formed radicals. core.ac.uk While specific kinetic data for this compound across a wide range of solvents is sparse in the reviewed literature, the general principles observed for analogous diaroyl peroxides, such as benzoyl peroxide and perfluorobenzoyl peroxide, indicate that solvent choice is a critical parameter in controlling the thermal decay rate and reaction pathway. core.ac.uk
Elucidation of Primary Radical Formation
Radical-Induced Decomposition Processes
Beyond simple unimolecular homolysis, the radicals generated can attack intact peroxide molecules, leading to a chain reaction known as radical-induced or cage-induced decomposition. This pathway becomes more prominent at higher initial peroxide concentrations. core.ac.uk
Chain transfer reactions occur when a radical intermediate, instead of terminating, reacts with another molecule (such as a solvent or monomer) to generate a new radical, which can continue the reaction chain. In the context of peroxide decomposition, radicals formed from the initial homolysis can attack the solvent, forming intermediates like σ-complexes. core.ac.uk These complexes can propagate a chain that induces the decomposition of more peroxide molecules. core.ac.uk
Chain termination, which halts the induced decomposition, can occur through various mechanisms, including the dimerization of two radical complexes or the reaction of a complex with a primary acyloxy radical. core.ac.uk Conversely, certain substances can inhibit the decomposition. A well-known inhibitor of radical reactions is molecular oxygen, which can react with radical intermediates to form less reactive peroxy radicals, thereby slowing or quenching the chain reaction and leading to incomplete curing on surfaces exposed to air. epo.org
For example, studies on analogous systems show that pentafluorobenzoyloxy radicals can attack the solvent to form σ-complexes, which are then responsible for the induced decomposition in subsequent chain propagation reactions. core.ac.uk The rate of this induced process is dependent on the concentration of both the peroxide and the radical intermediates. The use of promoters, such as certain tertiary amines with benzoyl peroxide, can accelerate the decomposition by facilitating the formation of benzoyloxy radicals at lower temperatures, demonstrating a powerful form of radical-peroxide interaction that alters the kinetics. researchgate.netresearchgate.net
Chain Transfer and Inhibition Effects
Photolytic Decomposition Pathways
In addition to heat, this compound can be decomposed by the absorption of light. Photolytic decomposition provides an alternative method for generating radicals, often at temperatures where thermal decomposition is negligible.
The photodecomposition of diaroyl peroxides involves the cleavage of the O-O bond directly from an electronically excited state. nih.gov Studies on similar aromatic peroxides show that upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, the peroxide bond can cleave with high efficiency. nih.gov This process leads to the formation of aroyloxyl radicals, analogous to the thermal pathway. nih.gov
These aroyloxyl radicals can then undergo decarboxylation to yield aryl radicals and carbon dioxide. nih.gov Research on various bis(4-substituted benzoyl) peroxides, including the 4-methyl derivative, has demonstrated the formation of substituted phenyl benzoate (B1203000) products via photolysis, indicating complex reactions of the radical intermediates within the solvent cage. nii.ac.jp The yields of these products can differ between direct and sensitized photolysis, highlighting the influence of the specific excitation method on the reaction outcome. nii.ac.jp
Table 2: Yields of 4-methylphenyl-4-methylbenzoate from Decomposition of this compound nii.ac.jp
| Mode of Decomposition | Yield (moles/mole peroxide) |
|---|---|
| Direct Photolysis | 0.20 |
| Chrysene Sensitized Photolysis | 0.12 |
| Thermolysis at 80°C | 0.05 |
| Thermolysis at 90°C | 0.04 |
Data derived from studies on bis(4-substituted benzoyl) peroxides. nii.ac.jp
Computational Modeling of Decomposition Pathways (e.g., DFT, ab initio)
For diaroyl peroxides like this compound, computational models can be used to:
Calculate the O-O bond dissociation energy, which is the primary step in the thermal decomposition.
Investigate the subsequent reactions of the resulting 4-methylbenzoyloxy radicals, including decarboxylation to form 4-methylphenyl (tolyl) radicals and carbon dioxide. rug.nl
Model the potential for side reactions and the formation of byproducts.
Elucidate the influence of substituents on the benzene (B151609) ring on the decomposition kinetics and mechanism.
These computational approaches complement experimental techniques like DSC and TAM by providing a molecular-level understanding of the decomposition process, which is essential for the rational design of new peroxide initiators and for optimizing their performance in various applications.
Mechanistic Investigations of Bis 4 Methylbenzoyl Peroxide in Radical Processes
Elucidation of Radical Generation and Propagation in Polymerization
The initiation of polymerization by bis(4-methylbenzoyl)peroxide begins with the homolytic cleavage of the peroxide bond (O-O), a process that can be induced by heat. This decomposition yields two 4-methylbenzoyloxyl radicals. rug.nlgoogle.com These primary radicals can then initiate polymerization by reacting with a monomer molecule. libretexts.org
The propagation phase involves the successive addition of monomer units to the growing polymer chain. libretexts.org The 4-methylbenzoyloxyl radical, or a subsequent radical formed from it, adds to a monomer, creating a new radical species that can, in turn, react with another monomer molecule. This chain reaction continues, leading to the formation of a long polymer chain. libretexts.orglibretexts.org
A key aspect of the radical generation process is the potential for the 4-methylbenzoyloxyl radical to undergo further reactions. One such reaction is decarboxylation, where the radical loses a molecule of carbon dioxide to form a 4-methylphenyl (p-tolyl) radical. rug.nl Both the 4-methylbenzoyloxyl and the 4-methylphenyl radicals can act as initiators for polymerization. rug.nl The specific reaction pathway and the dominant initiating radical can be influenced by factors such as temperature and the nature of the monomer. rug.nl
The termination of the polymerization process can occur through several mechanisms, including the combination or disproportionation of two growing polymer radicals. libretexts.org
The following table summarizes the key reactions in the generation and propagation of radicals from this compound in a typical polymerization process.
| Reaction Step | Description | Reactants | Products |
| Initiation (Decomposition) | Homolytic cleavage of the peroxide bond to form two 4-methylbenzoyloxyl radicals. rug.nl | This compound | 2 x 4-Methylbenzoyloxyl radical |
| Initiation (Decarboxylation) | Loss of carbon dioxide from the 4-methylbenzoyloxyl radical to form a 4-methylphenyl radical. rug.nl | 4-Methylbenzoyloxyl radical | 4-Methylphenyl radical + CO₂ |
| Propagation | Addition of a monomer to an initiating or growing polymer radical. libretexts.orglibretexts.org | Radical (initiating or polymer) + Monomer | Growing polymer radical |
| Termination (Combination) | Two growing polymer radicals combine to form a single polymer chain. libretexts.org | 2 x Growing polymer radical | Polymer chain |
Spectroscopic Techniques for Radical Detection and Identification (e.g., ESR)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the direct detection and characterization of radical species due to their unpaired electrons. oup.comrushim.ru While specific ESR studies solely focused on this compound are not extensively detailed in the provided search results, the principles of the technique are broadly applicable.
ESR spectroscopy can provide information about the structure and environment of the radical. The g-factor and hyperfine coupling constants are key parameters obtained from an ESR spectrum that help in identifying the radical species. For instance, the hyperfine structure can reveal the interaction of the unpaired electron with nearby magnetic nuclei, offering clues about the radical's molecular structure. researchgate.net
In the context of this compound decomposition, ESR would be instrumental in distinguishing between the initially formed 4-methylbenzoyloxyl radical and the subsequent 4-methylphenyl radical formed after decarboxylation. Each of these radicals would exhibit a unique ESR spectrum.
Spin trapping is a common technique used in conjunction with ESR to detect and identify short-lived radical intermediates. oup.com A "spin trap," a diamagnetic molecule, reacts with the transient radical to form a more stable radical adduct that can be more easily studied by ESR. oup.com For example, N-t-butyl-α-phenylnitrone (PBN) has been used to trap various aryl radicals, and the resulting spin adducts provide characteristic ESR spectra. oup.com
Challenges in ESR studies of peroxide decomposition can include the low concentration of radicals and their short lifetimes. oup.com
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Studies
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a nuclear magnetic resonance (NMR) technique that provides mechanistic insights into radical reactions by observing non-equilibrium nuclear spin polarizations in the reaction products. rsc.orgleidenuniv.nl The enhanced absorption or emission signals in the NMR spectrum of the products indicate their formation through a radical pair mechanism. nih.gov
During the thermal or photochemical decomposition of peroxides like this compound, radical pairs are formed. The interactions within these radical pairs, including recombination and disproportionation reactions, can lead to the CIDNP effect. rsc.org The sign of the polarization (enhanced absorption or emission) can provide information about the nature of the radical pair (singlet or triplet) and the magnetic properties of the radicals involved. rsc.org
For example, studies on the decomposition of bis(2-methylbenzoyl) peroxide have utilized CIDNP to demonstrate the rearrangement of 2-methylphenyl radicals to benzyl (B1604629) radicals. oup.com Similarly, CIDNP studies involving this compound could elucidate the behavior of the 4-methylbenzoyloxyl and 4-methylphenyl radical pairs.
The observation of CIDNP in the products of a reaction initiated by this compound would provide definitive evidence for the involvement of radical intermediates and offer details about their fate in the reaction medium. nih.gov
Solvent Cage Effects and Radical Recombination Phenomena
When this compound decomposes in a solvent, the newly formed radical pair is initially confined within a "cage" of solvent molecules. nih.gov This phenomenon is known as the solvent cage effect. Before the radicals can diffuse apart and react with other molecules (e.g., monomers), they can undergo in-cage recombination to reform the original peroxide or other products. nih.gov
The nature of the radicals themselves, including their mass and size, can also affect the cage recombination efficiency. researchgate.net The polarity of the solvent may have a weaker influence on the geminate recombination of certain radical pairs. researchgate.net
The table below illustrates the potential fates of a radical pair formed from the decomposition of this compound within a solvent cage.
| Process | Description | Outcome |
| In-cage Recombination | The radical pair recombines within the solvent cage. nih.gov | Formation of the original peroxide or other stable products; reduced initiator efficiency. |
| Cage Escape | The radicals diffuse out of the solvent cage. nih.gov | Radicals are available to initiate polymerization or other reactions. |
Influence of Initiator Concentration on Radical Flux and Reaction Control
The concentration of the initiator, this compound, is a critical parameter for controlling the radical flux and, consequently, the polymerization reaction. mdpi.com Generally, increasing the initiator concentration leads to a higher rate of radical generation and a faster polymerization rate. libretexts.orgmdpi.com
Studies on similar peroxide initiators have shown that an optimal initiator concentration exists for achieving desired polymer properties. For instance, in the case of benzoyl peroxide used in bone cement, increasing the concentration up to a certain point improved mechanical strength, but further increases did not lead to further improvement and could even be detrimental. mdpi.com
The following table summarizes the general effects of initiator concentration on various aspects of radical polymerization.
| Initiator Concentration | Effect on Radical Flux | Effect on Polymerization Rate | Effect on Polymer Molecular Weight |
| Low to Moderate | Increases | Increases libretexts.orgmdpi.com | Generally decreases |
| High | High, but with increased recombination ehu.es | May plateau or decrease due to termination | Significantly decreases mdpi.com |
Controlling the addition of the initiator over time, or "dosing," can be a strategy to manage the radical flux and optimize the polymerization process. google.com This can help to maintain a more constant rate of polymerization and achieve better control over the molecular weight and molecular weight distribution of the final polymer. google.com
Applications of Bis 4 Methylbenzoyl Peroxide in Polymer Science and Engineering
Radical Polymerization Initiation
The primary role of bis(4-methylbenzoyl)peroxide in polymer chemistry is as a free radical initiator. ontosight.ai The decomposition of the peroxide bridge upon heating yields two 4-methylbenzoyl radicals, which subsequently initiate the polymerization of various monomers. ontosight.airug.nl
Monomer-Specific Kinetic Studies (e.g., styrene (B11656), acrylates, methacrylates)
This compound is effective in initiating the polymerization of a range of monomers, including styrene, acrylates, and methacrylates. ontosight.aiknowde.com The kinetics of these polymerization reactions are influenced by factors such as temperature, initiator concentration, and the specific monomer being used.
Studies on the polymerization of methyl methacrylate (B99206) have shown that the termination process is diffusion-controlled, a phenomenon known as the gel effect or Trommsdorff effect. acs.orgacs.org This autoacceleration is a critical factor in the kinetics of the polymerization. Research on styrene polymerization has indicated that chain transfer reactions can suppress the gel effect. acs.org
Table 1: Monomers Polymerized with this compound
| Monomer | Polymer | Reference |
|---|---|---|
| Styrene | Polystyrene | ontosight.ai |
| Acrylates | Polyacrylates | knowde.com |
| Methacrylates | Polymethacrylates | knowde.com |
| Vinyl Acetate | Polyvinyl Acetate | knowde.com |
| Acrylonitrile | Polyacrylonitrile | knowde.com |
Influence on Polymer Architecture and Molecular Weight Distribution
The concentration and decomposition rate of this compound directly impact the resulting polymer's architecture and molecular weight distribution. Higher initiator concentrations generally lead to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. Conversely, lower initiator concentrations produce fewer, longer polymer chains, leading to a higher average molecular weight.
The molecular weight distribution, or polydispersity index (PDI), is also influenced by the initiation process. In conventional free radical polymerization, the PDI is typically broad. The "gel effect" observed in monomers like methyl methacrylate can further broaden the molecular weight distribution due to the diffusion limitations of growing polymer chains. acs.orgacs.org
Strategies for Controlled Radical Polymerization
While this compound is primarily used in conventional free radical polymerization, the principles of radical generation can be adapted for controlled radical polymerization (CRP) techniques. sigmaaldrich.com CRP methods like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com
One strategy involves the use of functional initiators. For instance, modified benzoyl peroxides containing a bromine atom have been synthesized to act as initiators for ATRP. rug.nl These initiators first decompose to initiate conventional polymerization, and the resulting polymer chains contain a terminal bromine group that can then be used to initiate a subsequent ATRP process, leading to the formation of block copolymers. rug.nl
Cross-linking and Curing Agent in Polymer Matrices
This compound is extensively used as a cross-linking and curing agent for various polymer matrices, transforming them from liquid or thermoplastic materials into durable, thermoset elastomers and resins. ontosight.aigoogleapis.com
Silicone Rubber Vulcanization and Curing Mechanisms
In the silicone industry, this compound is a key curing agent for High Consistency Rubber (HCR). blogspot.comsemanticscholar.org The vulcanization process involves the thermal decomposition of the peroxide to form radicals. These radicals then abstract hydrogen atoms from the methyl groups on the polydimethylsiloxane (B3030410) (PDMS) chains, creating polymer radicals. The combination of these polymer radicals forms stable cross-links, resulting in a three-dimensional network. mdpi.com
This peroxide is particularly suitable for pressureless vulcanization methods like extrusion for producing hoses and profiles. semanticscholar.orgwacker.com The decomposition of diacyl peroxides like this compound is less specific than dialkyl peroxides, leading to higher cure rates required for such applications. researchgate.net The choice of peroxide influences the final properties of the silicone rubber; for example, increasing the concentration of di(4-methylbenzoyl)peroxide has been shown to substantially increase the rebound resilience of the silicone. mdpi.com
Table 2: Curing Agents for Silicone Rubber
| Curing Agent | Typical Vulcanization Temperature (°C) | Application | Reference |
|---|---|---|---|
| Bis(2,4-dichlorobenzoyl)peroxide | > 100 | Pressureless vulcanization (e.g., extrusion) | wacker.com |
| This compound | > 115 | Pressureless vulcanization (e.g., extrusion) | wacker.com |
| Dicumyl peroxide | 165 - 190 | Molded parts | wacker.com |
| 2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane | 170 - 190 | Compression molded parts | wacker.com |
Thermosetting Resins (e.g., Polyester (B1180765), Vinyl Ester) and Elastomer Curing
This compound is also employed in the curing of unsaturated polyester and vinyl ester resins. ontosight.aigoogleapis.compergan.com In these systems, the peroxide, often in combination with an accelerator like an amine, initiates the copolymerization of the unsaturated polyester or vinyl ester resin with a reactive monomer, typically styrene. pergan.comresearchgate.net This process, known as cold curing, can occur at ambient temperatures. pergan.com
The radicals generated from the peroxide attack the double bonds in both the resin and the styrene, leading to a cross-linked, thermoset structure. researchgate.net The concentration of the peroxide and accelerator, as well as the curing temperature, significantly affects the final properties of the cured resin, such as its glass transition temperature (Tg) and hardness. interplastic.com For example, in vinyl ester resins, optimizing the levels of benzoyl peroxide and N,N-Dimethylaniline (DMA) is crucial for achieving a high degree of cure and desirable physical properties. interplastic.com
Gelation Kinetics and Network Formation Analysis
The thermal decomposition of this compound initiates free-radical polymerization, leading to the formation of a three-dimensional polymer network, a process known as curing or crosslinking. The kinetics of this gelation process and the final architecture of the polymer network are critical determinants of the material's properties.
The decomposition rate of this compound is temperature-dependent. It has a relatively high decomposition temperature and requires elevated temperatures to initiate crosslinking efficiently. google.com The half-life of the peroxide—the time it takes for half of the peroxide to decompose at a given temperature—is a key kinetic parameter. For instance, the 1-hour half-life temperature for this compound is approximately 89°C, with a 1-minute half-life temperature at 130°C. vestachem.com This characteristic dictates the processing window; significant crosslinking will only occur when the polymer system is heated to these temperatures.
Research into the effects of this compound on model substrates provides insight into network formation. In a study using n-pentadecane as a model for polyethylene, this compound was used to induce branching. The efficiency of this branching was found to increase with temperature. rug.nl This suggests that higher temperatures lead to a faster rate of radical formation, promoting the creation of polymer-polymer linkages and thus accelerating network formation. rug.nl
Conversely, when used with squalane, a model for polypropylene (B1209903), the peroxide induced degradation, highlighting that the effect of the initiator is highly dependent on the polymer substrate. rug.nl For polypropylene, peroxides that generate aroyloxy radicals, such as this compound, are generally preferred over those that generate alkoxy radicals, as the latter tend to promote chain scission (degradation) more significantly under melt mixing conditions. googleapis.com
The "gel effect," or autoacceleration, is a phenomenon observed in free-radical polymerization where the termination rate decreases as viscosity increases, leading to a rapid increase in the polymerization rate. acs.orgacs.org The kinetics of network formation using this compound are governed by these fundamental principles of polymerization, where factors like monomer diffusion and radical mobility play crucial roles. acs.orgacs.org
| Temperature (°C) | Branching Efficiency (%) |
|---|---|
| 110 | 27.35 |
| 150 | 37.15 |
| Half-Life | Temperature (°C) |
|---|---|
| 10 hours | 70 |
| 1 hour | 89 |
| 1 minute | 130 |
Interplay with Co-agents, Accelerators, and Blowing Agents
The performance of this compound as a crosslinking initiator is often modified through the inclusion of other additives, such as co-agents, accelerators, and blowing agents, to tailor the curing process and final product properties.
Co-agents: In peroxide cure systems, co-agents are frequently used to enhance the crosslinking efficiency and improve the properties of the final polymer network. googleapis.com These are typically polyfunctional monomers that can be readily incorporated into the growing polymer chains, leading to a higher crosslink density. google.com Examples of co-agents used in peroxide systems include multifunctional methacrylates and acrylates like trimethylolpropane (B17298) trimethacrylate, as well as other compounds such as triallyl cyanurate, triallyl isocyanurate, zinc diacrylate, and zinc dimethacrylate. epo.org The addition of a co-agent can also be used to influence the melt flow index of the polymer during modification. googleapis.com
Accelerators: Accelerators are chemicals that lower the decomposition temperature of the peroxide, allowing for curing to occur at lower temperatures, sometimes even at room temperature. researchgate.net This is particularly important in applications where heat cannot be applied. For instance, curing accelerators like alkyl anilines are added to monomer blends with peroxide initiators to facilitate curing at ambient conditions. researchgate.net While cobalt accelerators are commonly mentioned for other peroxide types like cumyl hydroperoxide in vinylester resins, the principle of using a chemical to promote peroxide decomposition at lower temperatures is broadly applicable. alitapolymer.com
Blowing Agents: In the production of foamed polymers, this compound can be used as a crosslinking agent in conjunction with a blowing agent. googleapis.com The timing of the two reactions—polymer crosslinking and gas evolution from the blowing agent—is critical. The peroxide must induce crosslinking concurrently with the thermal decomposition of the blowing agent to trap the evolved gas and form a stable foam structure. googleapis.com This dual system allows for the production of materials like silicone rubber sponges, where the peroxide-induced network provides the necessary viscosity and strength build-up to contain the gas bubbles. googleapis.com
| Agent Type | Example(s) | Function | Reference(s) |
|---|---|---|---|
| Co-agent | Triallyl cyanurate, Trimethylolpropane trimethacrylate | Increases crosslink density and efficiency. | epo.org, googleapis.com |
| Accelerator | Alkyl anilines | Lowers peroxide decomposition temperature for low-temperature or room-temperature cure. | researchgate.net |
| Blowing Agent | Non-cyano organic azo compounds | Generates gas for foaming; requires concurrent crosslinking to form stable foam structure. | googleapis.com |
Grafting and Polymer Surface Modification Strategies
This compound is an effective initiator for grafting monomers onto existing polymer backbones and for modifying polymer surfaces. These strategies are employed to alter the chemical and physical properties of a polymer, such as hydrophilicity, compatibility, and adhesion.
Grafting involves the generation of radical sites on a polymer backbone by the peroxide, from which new polymer chains (the grafts) can grow. googleapis.comgoogle.com The thermal decomposition of this compound produces aroyloxy radicals. These radicals can abstract a hydrogen atom from a polymer chain, creating a macroradical. This macroradical then acts as an initiation site for the polymerization of a second monomer, resulting in a graft copolymer. googleapis.com This technique is distinct from using azo initiators, which are often chosen specifically to avoid excessive grafting. alitapolymer.com
A practical application of surface modification is seen in the treatment of natural fibers for use in polymer composites. For example, a similar initiator, benzoyl peroxide, has been used to modify the surface of water hyacinth cellulose (B213188). nih.gov The process involves treating the cellulose with the peroxide to attach benzoyloxy groups to its surface. This chemical modification reduces the inherent hydrophilicity of the cellulose fiber, making it more compatible with a hydrophobic polymer matrix like polypropylene. nih.gov This improved compatibility leads to better dispersion of the fiber within the polymer and enhanced mechanical properties of the final composite.
The synthesis of block copolymers can also be achieved using peroxide-containing initiators. By creating a polymer with a peroxide group in its main chain, this "macroperoxy initiator" can be decomposed in the presence of a second monomer, leading to the formation of a block copolymer. researchgate.net This demonstrates the versatility of peroxide-initiated reactions in creating complex polymer architectures.
Reactive Extrusion Processes for Polymer Modification
Reactive extrusion is a process where chemical reactions, such as polymer modification, are carried out within an extruder. This compound is utilized in this process as a free-radical initiator to alter the properties of polymers, most notably polypropylene (PP), during melt processing. nouryon.com
One major application is the modification of polypropylene's rheological properties. Standard PP is a linear polymer with low melt strength, which can limit its use in processes like blow molding and foaming. nouryon.com Introducing long-chain branching via reactive extrusion can significantly enhance this melt strength. Formulations of this compound, such as Perkadox PM-60ST-GR, are specifically marketed for this purpose. nouryon.comnouryon.com The peroxide decomposes at the high temperatures within the extruder, generating radicals that lead to the formation of a high melt strength, branched polypropylene (HMS-PP). nouryon.com
The process is typically carried out in a twin-screw extruder, which provides the necessary mixing to homogenize the peroxide within the polymer melt. googleapis.com A key finding is that conducting the extrusion under an inert atmosphere, such as nitrogen, is crucial. googleapis.com When processed in the presence of air, this compound was found to be less effective at increasing melt strength compared to other peroxides like dibenzoyl peroxide. However, under an inert atmosphere, this compound surprisingly yields higher melt strengths. googleapis.com The peroxide concentration is a critical parameter, typically ranging from 0.1 to 3.0 grams per 100 grams of polypropylene, depending on the desired level of modification. googleapis.com
This process is also used for controlled rheology (CR) polypropylene, where the goal is to reduce the molecular weight and narrow the molecular weight distribution, thereby increasing the melt flow index (MFI). nouryon.com This is particularly useful for producing specific PP grades post-reactor and for improving the processability of recycled polypropylene. nouryon.comnouryon.com
| Parameter | Condition/Value |
|---|---|
| Initiator | di(4-methylbenzoyl)peroxide |
| Polymer | Polypropylene (PP) |
| Equipment | Twin-screw extruder |
| Atmosphere | Inert (e.g., Nitrogen) |
| Temperature Range | 150-300°C |
| Peroxide Concentration | 0.1 - 3.0 g per 100g PP |
| Primary Outcome | Increased melt strength / Long-chain branching. |
Role of Bis 4 Methylbenzoyl Peroxide in Advanced Organic Synthesis
Peroxide-Mediated Oxidation Reactions of Organic Substrates
The primary function of Bis(4-methylbenzoyl)peroxide in oxidation reactions is to act as an initiator rather than a direct oxidant. The radicals generated from its decomposition can trigger oxidation cascades, particularly for C-H bonds. Organic peroxides are widely utilized as oxidants in various processes, including oxidative couplings and the synthesis of oxygen-containing compounds like epoxides, aldehydes, and ketones. beilstein-journals.org
Research into metal-catalyzed allylic oxidation of alkenes has demonstrated the utility of peroxides in functionalizing sp³ C-H bonds. liverpool.ac.uk In these systems, a copper(I)-N-heterocyclic carbene (NHC) catalyst can facilitate the reaction between an alkene and a peroxide, such as tert-butyl peroxybenzoate, to yield allylic esters. While this compound is not always the perester of choice, the underlying principle of radical generation is similar. The process allows for the expedient preparation of synthetically useful molecules from simple hydrocarbon precursors. liverpool.ac.uk
Another area where related peroxides are used is in the direct benzylic oxidation of alkyl arenes to the corresponding ketones and aldehydes. researchgate.net These reactions often employ transition-metal catalysts in conjunction with a peroxide. The peroxide initiates the radical process that leads to the selective oxidation of the benzylic position. researchgate.net The development of these methods is crucial for creating valuable chemical intermediates from readily available starting materials. nouryon.com
| Substrate Type | Reaction Type | Role of Peroxide | Catalyst/Conditions | Product Type |
| Alkenes | Allylic Oxidation | Radical Initiator | Copper(I)-NHC | Allylic Esters |
| Alkyl Arenes | Benzylic Oxidation | Radical Initiator | Transition Metals (e.g., Co, Mn, Fe) | Ketones, Aldehydes |
| Cyclic Ethers | C-H Oxygenation | Radical Intermediate Precursor | Organocatalyst, O₂ | Isocoumarins, Phthalides |
This table provides illustrative examples of oxidation reactions where peroxide initiators like this compound are conceptually applicable.
Radical Addition and Cyclization Reactions in Synthetic Pathways
The generation of radicals by this compound is instrumental in initiating radical addition and cyclization reactions, which are powerful tools for constructing complex molecular architectures, particularly N-heterocycles. chinesechemsoc.org Amidyl radicals, for instance, can be generated and used in C-N bond-forming reactions to synthesize these important structural motifs found in many natural products and bioactive molecules. chinesechemsoc.orgpku.edu.cn
A notable application is in photoredox-catalyzed reactions. In one study, the introduction of an external oxidant was found to prevent facile back electron transfer, thereby promoting the productive cyclization of an amidyl radical onto an alkene. pku.edu.cn This radical cascade cyclization leads to the formation of valuable benzoindolizidinone structures. pku.edu.cn While a photocatalyst initiates the single-electron transfer (SET), a peroxide can act as the oxidant to sustain the catalytic cycle. chinesechemsoc.orgpku.edu.cn
The regioselectivity of these cyclization reactions can often be controlled. For example, in the generation of amidyl radicals, a 5-exo-trig cyclization is generally favored over a 6-endo-trig pathway, as supported by density functional theory (DFT) calculations. pku.edu.cn The resulting alkyl radical can then undergo further intramolecular addition to an aromatic ring to complete the cascade. pku.edu.cn
| Precursor Type | Radical Intermediate | Key Transformation | Product Scaffold |
| N-Alkyl Benzamide with Alkene Tether | Amidyl Radical | 5-exo-trig Cyclization/Aminoarylation | Benzoindolizidinone |
| Unsaturated Ketoxime | Amino Radical | Amino-benzoyloxylation | Cyclic Nitrones, Isoxazolines |
| Ynamide | Thiyl Radical | Radical Addition-Isomerization | E-Vinyl Sulfides |
This table summarizes synthetic pathways where radical intermediates, which can be generated by peroxides, undergo addition and cyclization.
Mechanistic Insights into Peroxide-Mediated Transformations
The mechanism of reactions initiated by this compound typically begins with the thermal or photochemical homolysis of the weak oxygen-oxygen bond. ontosight.ai This decomposition step produces two 4-methylbenzoyloxy radicals (p-Tol-COO•).
Radical Pathway:
Initiation: The peroxide decomposes upon heating, yielding two aroyl-oxy radicals.
(CH₃C₆H₄CO)₂O₂ → 2 CH₃C₆H₄COO•
Propagation/Transformation: These radicals can then participate in the reaction in several ways:
Hydrogen Abstraction: They can abstract a hydrogen atom from a substrate (R-H) to form 4-methylbenzoic acid and a substrate radical (R•), which then undergoes further reaction.
CH₃C₆H₄COO• + R-H → CH₃C₆H₄COOH + R•
Addition to a π-system: The radical can add to an alkene or alkyne, initiating a polymerization or an addition reaction.
Decarboxylation: The 4-methylbenzoyloxy radical can lose carbon dioxide to form a p-tolyl radical (CH₃C₆H₄•), which can then initiate other radical processes.
Ionic Pathway: While radical pathways are most common for dibenzoyl peroxides, ionic mechanisms can also operate under certain conditions. For instance, studies on malonoyl peroxides in dihydroxylation reactions suggest an ionic mechanism where the peroxide acts as an electrophile. rsc.org The reaction was found to be first-order in both the alkene and the peroxide, with Hammett analysis pointing to a discrete carbocation intermediate. rsc.org In the context of Kornblum–DeLaMare rearrangement of β,β-difluoro peroxides, a base-initiated mechanism leads to the formation of a key β-fluoro enone intermediate. mdpi.com Although less typical for this compound itself, the possibility of ionic pathways, especially in the presence of strong acids or bases, cannot be entirely discounted. beilstein-journals.org
Stereochemical Control in Peroxide-Initiated Reactions
Achieving high levels of stereochemical control in radical reactions is a significant challenge because radical intermediates are often sp²-hybridized (planar) or rapidly inverting sp³-hybridized species, which erodes stereochemical information. However, strategies have been developed to influence the stereochemical outcome of reactions initiated by peroxides.
One approach involves the use of chiral auxiliaries. In a study on Diels-Alder reactions, an amino siloxy diene containing a C₂-symmetric 2,5-diphenylpyrrolidine (B1257105) auxiliary was shown to provide high diastereofacial control. acs.org Although not a peroxide-initiated reaction, it illustrates the principle of using covalently attached chiral moieties to direct the approach of a reactant.
Catalysis is another powerful tool. The development of carbohydrate-based organocatalysts has shown success in controlling the stereochemistry of Michael additions. mdpi.com In enantioselective additions of terminal ynamides to aldehydes, a catalyst system of Zn(OTf)₂ and (-)-N-methylephedrine (NME) afforded N-substituted propargylic alcohols with good enantioselectivity. brad.ac.uk For C-H oxidation reactions catalyzed by manganese complexes, the ligand environment around the metal center plays a crucial role in determining both site-selectivity and enantioselectivity. tdx.cat
Substrate control, where the inherent stereochemistry of the starting material dictates the outcome, is also a valid strategy. This is particularly relevant in intramolecular reactions like radical cyclizations, where the conformation of the transition state can be influenced by pre-existing stereocenters. While direct examples employing this compound for highly stereocontrolled transformations are not abundant in literature, these general principles guide the ongoing development of asymmetric radical reactions. acs.orgtdx.cat
Advanced Analytical and Spectroscopic Characterization Techniques for Bis 4 Methylbenzoyl Peroxide Research
Time-Resolved Spectroscopic Methods (e.g., transient absorption, flash photolysis)
Time-resolved spectroscopic techniques, such as transient absorption and flash photolysis, are indispensable for observing the fleeting intermediates generated during the decomposition of bis(4-methylbenzoyl)peroxide. These methods provide insights into the primary photochemical and thermal events that occur on timescales ranging from femtoseconds to microseconds.
Flash photolysis studies on related diaroyl peroxides, like dibenzoyl peroxide, have revealed the intricate details of their photo-fragmentation. mpg.de Upon UV excitation, the O-O bond cleaves, a process that can be followed by decarboxylation. mpg.deresearchgate.net For instance, femtosecond UV excitation at 266 nm followed by broadband mid-infrared probing has been used to study the ultrafast photo-fragmentation of dibenzoyl peroxide. mpg.de These experiments have shown that fragmentation is controlled by the S1-lifetime of the peroxide and leads to the formation of a benzoyloxy/phenyl radical pair and CO2 within picoseconds. mpg.deresearchgate.net Similar studies on this compound would allow for the direct observation of the 4-methylbenzoyloxyl radical.
Transient absorption spectroscopy in the visible and near-IR regions has been employed to monitor the decay of hot benzoyloxy radicals. mpg.de The presence of the methyl group in the para position is expected to influence the electronic properties and, consequently, the lifetime and reaction pathways of the resulting 4-methylbenzoyloxyl radical compared to the unsubstituted benzoyloxyl radical. capes.gov.br Time-resolved EPR spectroscopy is another powerful technique that has been used to directly observe benzoyloxyl radicals during the photodecomposition of dibenzoyl peroxides. capes.gov.br
Key Research Findings from Time-Resolved Spectroscopy on Analogous Compounds:
| Technique | Analyte | Key Findings | Reference |
| Femtosecond Transient IR Spectroscopy | Dibenzoyl Peroxide | Fragmentation is controlled by the S1-lifetime (0.4 ± 0.2 ps), leading to a benzoyloxy/phenyl radical pair and CO2. | mpg.deresearchgate.net |
| Picosecond Transient Absorption | Dibenzoyl Peroxide | Observed the decay of vibrationally hot benzoyloxy radicals on a picosecond timescale. | mpg.de |
| Transient Absorption Spectroscopy | 2-Methylbenzoyl Peroxide | Pulsed-laser excitation at 308 nm generated a broad absorption band from 500-800 nm, attributed to the 2-methylbenzoyloxyl radical. | researchgate.net |
In-Situ Monitoring of Peroxide Decomposition and Reaction Progress
Real-time, or in-situ, monitoring of the decomposition of peroxides is critical for understanding reaction kinetics and ensuring process control in industrial applications. While much of the literature focuses on hydrogen peroxide, the principles and techniques are adaptable to organic peroxides like this compound. rsc.orgnasa.govmdpi.comrsc.org
High-resolution ultrasonic spectroscopy (HR-US) has been demonstrated as a non-destructive method for real-time monitoring of hydrogen peroxide decomposition. rsc.orgrsc.org This technique measures changes in the ultrasonic characteristics of the reaction medium, which can be correlated to the concentration of the peroxide. rsc.orgrsc.org Another approach involves monitoring the evolution of gases, such as oxygen from hydrogen peroxide decomposition or, in the case of this compound, carbon dioxide. nasa.gov The rate of gas evolution is directly related to the decomposition rate. nasa.gov
Differential Scanning Calorimetry (DSC) and Thermal and Adiabatic Calorimetry (TAM) are also employed to study the thermal decomposition of peroxides like di-4-methylbenzoyl peroxide, providing data on the onset of decomposition and the energy released. acs.orgresearchgate.net
Potential In-Situ Monitoring Techniques for this compound:
| Technique | Principle | Potential Application |
| High-Resolution Ultrasonic Spectroscopy (HR-US) | Measures changes in ultrasonic velocity and attenuation in the reaction medium. | Monitoring the decrease in this compound concentration in solution. |
| Gas Evolution Monitoring | Quantifies the rate of CO2 production during thermolysis or photolysis. | Determining the decomposition kinetics of this compound. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. | Determining the self-accelerating decomposition temperature (SADT). europa.eu |
| In-situ IR/Raman Spectroscopy | Monitors changes in vibrational bands specific to the peroxide and its products. | Tracking the disappearance of the peroxide's carbonyl stretch and the appearance of product bands. |
Chromatographic Techniques for By-product Analysis and Mechanistic Probes (e.g., GC-MS, HPLC)
Chromatographic methods are essential for separating and identifying the stable by-products of this compound decomposition, which in turn helps to piece together the reaction mechanism. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary tools for this purpose. sigmaaldrich.comnih.govplos.orgnih.govdermatologytimes.comnih.gov
HPLC methods, typically using reverse-phase columns like C18, have been developed for the analysis of benzoyl peroxide and its degradation products, such as benzoic acid. sigmaaldrich.comnih.govplos.orgnih.govnih.gov These methods can be readily adapted for this compound, where the expected major by-products would include 4-methylbenzoic acid. A typical HPLC setup might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, with UV detection at a suitable wavelength (e.g., 235 nm). sigmaaldrich.com
GC-MS is particularly useful for identifying volatile by-products. dermatologytimes.com For this compound, thermal decomposition can lead to the formation of phenyl radicals (from decarboxylation of the benzoyloxy radical), which can then form products like toluene, biphenyls, and phenyl benzoates. dermatologytimes.com GC-MS analysis of the headspace or an organic extract of the reaction mixture allows for the separation and confident identification of these compounds through their mass spectra.
Example HPLC Method for Analysis of Benzoyl Peroxide and Related Compounds:
| Parameter | Condition |
| Column | Purospher® STAR RP-18e (10 cm x 2.1 mm, 2.0 µm) |
| Mobile Phase | [A] 5 mM Potassium Phosphate, pH 3.0; [B] Acetonitrile |
| Gradient | 40% to 80% B in 9 min |
| Flow Rate | 0.3 mL/min |
| Temperature | 30 °C |
| Detector | UV at 235 nm |
| This method, developed for benzoyl peroxide, can be optimized for this compound and its by-products. sigmaaldrich.com |
Common By-products of Diaroyl Peroxide Decomposition Identified by Chromatography:
| Compound | Analytical Technique |
| Benzoic Acid | HPLC, GC-MS |
| Phenyl Benzoate (B1203000) | HPLC, GC-MS |
| Benzene (B151609) | GC-MS |
| Biphenyl | GC-MS |
| These are by-products of benzoyl peroxide; analogous p-methylated compounds would be expected for this compound. dermatologytimes.com |
Advanced NMR Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of this compound and its reaction products. One-dimensional ¹H and ¹³C NMR provide definitive information about the molecular structure, while advanced two-dimensional techniques can help to elucidate complex structures and reaction mechanisms. tandfonline.comnih.govresearchgate.netcas.cz
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons in the para-substituted phenyl rings and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the peroxycarboyl group. tandfonline.comresearchgate.net
The ¹³C NMR spectrum provides even more detailed structural information. The carbonyl carbon of the peroxide group is a key resonance, typically appearing significantly downfield. For benzoyl peroxide, this signal is observed around 180-193 ppm. tandfonline.comresearchgate.net The aromatic carbons will show distinct signals, with their chemical shifts influenced by the methyl and peroxycarboyl substituents. Comparison of experimental and calculated NMR chemical shifts can further confirm structural assignments. tandfonline.comresearchgate.net
In mechanistic studies, NMR can be used to identify and quantify the products of decomposition. For example, the formation of 4-methylbenzoic acid and other aromatic by-products can be monitored by observing the appearance of their characteristic NMR signals. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs):
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic Protons | 7.0 - 8.5 | Two distinct doublets expected for the AA'BB' system of the p-disubstituted ring. |
| ¹H | Methyl Protons (CH₃) | ~2.3 - 2.5 | Singlet. |
| ¹³C | Carbonyl Carbon (C=O) | 180 - 195 | Expected to be highly deshielded. |
| ¹³C | Aromatic Carbons | 125 - 150 | Chemical shifts will vary based on substitution pattern. |
| ¹³C | Methyl Carbon (CH₃) | ~21 | |
| These are estimated values based on data for benzoyl peroxide and other p-substituted aromatic compounds. tandfonline.comcas.czrsc.org |
Theoretical and Computational Chemistry Approaches to Bis 4 Methylbenzoyl Peroxide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the stability, conformation, and electronic properties of Bis(4-methylbenzoyl)peroxide. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Early theoretical studies on the parent compound, dibenzoyl peroxide (BPO), utilized semi-empirical methods like MINDO/3 to elucidate its conformation and electronic structure. oup.com These calculations predicted a dihedral angle of 115° between the two PhCOO planes. oup.com The total energy of the molecule was partitioned to understand the electronic factors influencing its conformation, revealing that the resonance energy between the peroxy oxygens decreases (becomes more stable) through the mixing of lone-pair electrons with the π-electrons of the adjacent carbonyl group. oup.com The substituent effect, such as the methyl group in this compound, on the rate of homolytic O-O bond dissociation was explained in terms of the electronic structures of the substituted BPO. oup.com
More recent studies employ Density Functional Theory (DFT) for higher accuracy. For benzoyl peroxide, DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. tandfonline.com The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. tandfonline.com In one study, the HOMO-LUMO transition for benzoyl peroxide was identified as an n → π* transition, observed at 271 nm with a calculated energy gap of 4.565 eV. tandfonline.com Mulliken charge analysis further reveals the charge distribution across the molecule, identifying the peroxide group and adjacent carbonyl carbons as key sites for electronic interactions and potential reactions. tandfonline.com
Table 1: Calculated Electronic Properties of Benzoyl Peroxide (BPO) from DFT
| Property | Calculated Value | Method/Basis Set | Source |
| HOMO Energy | - | - | tandfonline.com |
| LUMO Energy | - | - | tandfonline.com |
| HOMO-LUMO Energy Gap | 4.565 eV | - | tandfonline.com |
| Dipole Moment | 1.19 Dy | IR Region Calculation | tandfonline.com |
| Zero-Point Vibrational Energy | -840.25 Kcal/mol | - | tandfonline.com |
Note: This table presents data for the parent compound, benzoyl peroxide, which serves as a model for this compound.
These quantum chemical approaches provide a detailed picture of the electronic landscape of this compound, highlighting the inherent weakness of the O-O bond and the influence of the methyl-substituted phenyl rings on its properties.
Molecular Dynamics Simulations of Peroxide Interactions in Diverse Media
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of how peroxides like this compound behave and interact within various environments, such as solutions or polymer matrices. nih.gov
MD simulations are particularly valuable for understanding processes like the initiation of polymerization. For instance, reactive force field (ReaxFF) based MD simulations have been used to investigate the peroxide-induced crosslinking of polyethylene. researchgate.net These simulations can track the decomposition of the peroxide, the formation of radicals, and their subsequent reactions with polymer chains, offering atomic-scale insights into the crosslinking mechanism. researchgate.net Similarly, simulations have been employed to study the mechanically activated release of oxygen from polymers containing endoperoxides, revealing how mechanical forces can trigger chemical reactions. rsc.org
The accuracy of MD simulations is highly dependent on the force field used, which defines the potential energy of the system. For peroxides, specialized force fields are necessary to accurately model the weak O-O bond and the reactive intermediates formed upon its cleavage. arxiv.org Simulations can be performed in various media to understand environmental effects. For example, simulating a peroxide in a water box can reveal interactions with solvent molecules, such as hydrogen bonding, which may influence its stability and reactivity. nih.gov Studies on hydrogen peroxide in aqueous solutions have used MD to calculate properties like diffusion coefficients and to understand the competitive binding of peroxide and water molecules to biological structures like DNA. arxiv.orgarxiv.org
Table 2: Applications of Molecular Dynamics Simulations for Peroxide Systems
| Simulation Focus | System | Key Findings | Computational Method | Source |
| Crosslinking of Polyethylene | Polyethylene / Dicumyl Peroxide | High temperature had an adverse effect on cross-linking efficiency. | ReaxFF MD | researchgate.net |
| Mechanically Activated Reactions | Polymethacrylate-endoperoxide | Oxygen release can be activated thermally or mechanochemically. | ReaxFF MD | rsc.org |
| Protein-Ligand Encounter | Glutathione Peroxidase / H₂O₂ | Provided statistics and detailed views of molecular encounters. | All-atom explicit solvent MD | nih.gov |
| Thermodynamics in Solution | H₂O₂ in Water | Evaluated force fields for predicting properties like density and viscosity. | Classical MD and Monte Carlo | arxiv.org |
These simulation techniques allow researchers to bridge the gap between single-molecule quantum calculations and macroscopic experimental observations, providing a dynamic understanding of this compound's behavior in complex, real-world systems.
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry offers powerful tools for predicting the reaction pathways, kinetics, and selectivity of chemical processes involving this compound. Density Functional Theory (DFT) is a primary method for this purpose, enabling the calculation of transition state structures and activation energies for elementary reaction steps. pnnl.govku.edu
By mapping the potential energy surface, researchers can elucidate complex reaction mechanisms. ku.edu For organic peroxides, this includes modeling the initial homolytic cleavage of the O-O bond, subsequent radical reactions, and potential side reactions. pnnl.govmpg.de For example, computational studies on the decomposition of diaroyl peroxides have provided a semi-quantitative model based on statistical unimolecular rate theory and DFT calculations to understand the ultrafast decarboxylation of the resulting carbonyloxy radicals. mpg.de
These predictive models can assess how factors like substituents on the aromatic ring influence reactivity. The methyl groups in this compound, for instance, can affect the stability of the parent molecule and the intermediate radicals, thereby altering the decomposition rate compared to unsubstituted benzoyl peroxide. oup.com Computational tools have become increasingly sophisticated, with some models now incorporating machine learning to predict the regio- and site-selectivity of organic reactions with high accuracy. rsc.org
Table 3: Calculated Activation Energies for Elementary Reaction Steps in Organic Peroxide Systems
| Elementary Step | System Context | Calculated Eₐ (kcal/mol) | Computational Method | Source |
| O-O Bond Dissociation | CF₃OOCF₃ | 50.0 | CBS-QB3 | wayne.edu |
| O-O Bond Dissociation | t-BuOOH | 46.4 | CBSQ | wayne.edu |
| C-O Bond Dissociation | TCDF + HO₂⁻ Intermediate | 1.71 (gas phase) | DFT | acs.org |
| O-O Bond Dissociation | TCDF + HO₂⁻ Intermediate | 13.13 (after C-O diss.) | DFT | acs.org |
Note: The table shows representative activation energies for O-O bond cleavage in different peroxide systems, illustrating the type of data obtained from computational predictions.
These methods are crucial for designing industrial processes, such as polymerization, where controlling the initiation rate and selectivity is paramount. By providing a molecular-level understanding of reaction pathways, computational predictions guide the optimization of reaction conditions and the development of new, more efficient peroxide initiators. ku.edu
Development and Refinement of Force Fields for Peroxide Systems
The accuracy of large-scale molecular dynamics simulations hinges on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of a system of particles. pnas.org For reactive species like peroxides, standard force fields are often inadequate because they are not parameterized to handle bond breaking and formation.
Significant effort has been dedicated to developing and refining force fields specifically for peroxide systems. Reactive force fields, such as ReaxFF, are designed to model chemical reactions by dynamically updating bond orders based on atomic distances. ReaxFF has been successfully used to simulate the decomposition of peroxides and their subsequent reactions in polymer systems. researchgate.netpnas.org The eReaxFF method further expands this framework to include explicit electrons, enabling a more accurate description of redox reactions and charge transfer processes.
For non-reactive simulations, classical force fields like CHARMM and OPLS-aa are often adapted. arxiv.orgacs.org This involves developing new parameters for the unique chemical environment of the peroxide group. nih.gov Parameterization is a meticulous process, often involving fitting the force field parameters to reproduce high-level quantum chemical calculations or experimental data, such as molecular geometries, vibrational frequencies, and thermodynamic properties. acs.orgnih.gov For example, researchers have developed optimized parameters for hydrogen peroxide by fitting to experimental data for density and heat of vaporization, as well as to the results of ab initio calculations. nih.gov
Table 4: Example of Optimized Force Field Parameters for Hydrogen Peroxide
| Parameter | Optimized Value | Force Field Model | Source |
| d(O-O) | 0.1463 nm | OPLS-aa based | acs.orgnih.gov |
| d(O-H) | 0.0979 nm | OPLS-aa based | acs.orgnih.gov |
| a(H-O-O) | 95.79° | OPLS-aa based | acs.orgnih.gov |
| q(H) | +0.4323 e | OPLS-aa based | acs.orgnih.gov |
| σ(O-O) | 0.29989 nm | OPLS-aa based | acs.orgnih.gov |
| ε(O-O) | 0.8912 kJ/mol | OPLS-aa based | acs.orgnih.gov |
Note: This table provides parameters for H₂O₂ as an illustration of the detail involved in force field development for peroxide systems.
The continuous development and refinement of these force fields are essential for advancing the predictive power of computational chemistry, enabling more realistic and accurate simulations of complex chemical systems involving this compound and other organic peroxides. acs.org
Comparative Studies with Other Organic Peroxides and Radical Initiators
Structure-Reactivity Relationships within Benzoyl Peroxide Derivatives
The reactivity of benzoyl peroxide and its derivatives as radical initiators is intrinsically linked to their molecular structure. The central peroxide bond (–O–O–) is inherently weak and susceptible to homolytic cleavage upon heating, generating two aroyloxyl radicals. wikipedia.org The rate of this decomposition and the subsequent reactions of the generated radicals are significantly influenced by the nature and position of substituents on the aromatic rings.
Bis(4-methylbenzoyl)peroxide, also known as di-4-methylbenzoyl peroxide, is a symmetrically substituted derivative of benzoyl peroxide. google.com Its structure consists of two 4-methylbenzoyl groups connected by a peroxide bridge. ontosight.ai The presence of the methyl group (–CH₃) in the para-position of each benzene (B151609) ring is a key determinant of its reactivity compared to unsubstituted benzoyl peroxide and other derivatives.
The decomposition of diacyl peroxides like this compound proceeds via the formation of aroyloxyl radicals, which can then undergo decarboxylation to form aryl radicals. rug.nl The stability of the 4-methylbenzoyloxy radical and the subsequent 4-methylphenyl (tolyl) radical plays a crucial role in the initiation efficiency. Compared to the unsubstituted benzoyl peroxide, the radicals derived from this compound possess different stability and reactivity profiles, which can impact polymerization kinetics and the properties of the resulting polymer. For instance, in the cross-linking of silicone rubber, aryl carboxylic radicals produced from the decomposition of di(4-methylbenzoyl)peroxide are noted to be more stable than cumyloxy and methyl radicals, leading to different crosslinking efficiencies. mdpi.com
| Derivative Name | Substituent Group | Position | Electronic Effect | Impact on Decomposition Rate (Compared to Benzoyl Peroxide) |
| This compound | Methyl (-CH₃) | para | Electron-donating | Generally slower decomposition, specific to reaction conditions. |
| Benzoyl Peroxide | None | - | - | Reference initiator. |
| Bis(2,4-dichlorobenzoyl)peroxide | Chlorine (-Cl) | ortho, para | Electron-withdrawing | Faster decomposition. google.com |
| Bis(4-chlorobenzoyl)peroxide | Chlorine (-Cl) | para | Electron-withdrawing | Faster decomposition. google.com |
Advantages and Limitations in Specific Academic and Industrial Applications
The distinct properties of this compound confer specific advantages and limitations in various applications, particularly when compared with other radical initiators.
Advantages:
Alternative to Chlorinated Peroxides: In the cross-linking of silicone rubber, this compound is a valuable alternative to chlorinated peroxides like bis-(2,4-dichlorobenzoyl)peroxide. The latter can produce hazardous decomposition products such as polychlorinated biphenyls (PCBs), whereas this compound avoids this issue.
Specific Curing Temperatures: It is particularly well-suited for applications requiring curing temperatures around 110-115 °C. nouryon.comwacker.comazelis.com This makes it ideal for processes where higher temperature peroxides (like dicumyl peroxide) would be too slow or require excessive energy, and lower temperature peroxides would be too reactive and cause scorching during processing. It is especially useful for the vulcanization of silicone rubber under low-pressure conditions, such as in the extrusion of hoses and profiles. wacker.com
Polymerization Initiation: It serves as an effective free radical initiator for the polymerization of various monomers, such as styrene (B11656) and vinyl chloride, and for curing unsaturated polyester (B1180765) resins. ontosight.ai Its moderate decomposition temperature allows for controlled initiation in these systems.
Efficiency in Specific Systems: In studies evaluating initiators for self-healing applications, benzoyl peroxide derivatives have shown high efficiency compared to other peroxides like tert-butyl peroxide or tert-butyl peroxybenzoate, reacting faster and at lower temperatures when paired with an amine activator. illinois.edu
Limitations:
Limited Temperature Window: The specific activation temperature range that is an advantage in some contexts can be a limitation in others. It is not suitable for high-temperature applications where peroxides like dicumyl peroxide are required, nor for low-temperature or redox-initiated systems where other initiators are more efficient. researchgate.net
Solubility: Its poor solubility in water restricts its use in emulsion polymerization, where water-soluble initiators like persulfates are standard. europa.eu Its use is primarily in organic media or directly blended into polymers like silicone rubber.
Oxygen Inhibition: Like other peroxide-based systems, polymerizations and surface cures initiated by this compound can be susceptible to inhibition by atmospheric oxygen. This can result in a tacky surface on cured articles, a problem that sometimes requires the use of additives to overcome. google.com
Comparison with Azo Initiators: While effective, it shares the general disadvantages of peroxides when compared to azo initiators, such as the potential for induced decomposition and side reactions like hydrogen abstraction, which can affect polymer structure. fujifilm.com
| Application | Initiator | Advantage of this compound | Limitation of this compound |
| Silicone Rubber Cross-linking | Dicumyl Peroxide, Bis(2,4-dichlorobenzoyl)peroxide | Lower curing temperature than dicumyl peroxide; avoids hazardous byproducts of chlorinated peroxides. researchgate.net | Not suitable for very high-temperature curing; may be too fast for some molding processes compared to dicumyl peroxide. |
| Polymerization (e.g., Styrene) | AIBN, Benzoyl Peroxide | Effective radical source for bulk/solution polymerization. ontosight.ai | Potential for H-abstraction side reactions unlike AIBN; less "safe" than azo initiators. fujifilm.com |
| Emulsion Polymerization | Potassium Persulfate | N/A | Poor water solubility makes it unsuitable for this application. europa.eu |
| Curing of Polyester Resins | Methyl Ethyl Ketone Peroxide (MEKP) | Safer alternative to the more hazardous MEKP. wikipedia.org | Typically requires heat, unlike redox-activated MEKP systems which can cure at ambient temperature. |
Emerging Research Frontiers and Future Directions in Bis 4 Methylbenzoyl Peroxide Chemistry
Integration in Sustainable Chemistry and Biorenewable Systems
The push towards green chemistry has prompted a re-evaluation of established chemical reagents, including peroxide initiators. While bis(4-methylbenzoyl)peroxide itself is a synthetic molecule, its future in sustainable chemistry is linked to its role in environmentally benign processes. Research is focusing on its application in systems that minimize hazardous waste and utilize renewable resources.
One key area is its use in catalyst-free organic synthesis. For instance, thermoinduced free-radical C-H acyloxylation reactions using aroyl peroxides like this compound can proceed without a metal catalyst, offering a more sustainable pathway to complex molecules like acyloxylated chromones and enaminones. lookchem.com Similarly, its application in transition-metal-free oxygenation reactions in water represents a significant step towards greener chemical manufacturing by replacing hazardous organic solvents. lookchem.com
The integration of this compound with biorenewable systems is an emerging frontier. Its function as a radical initiator can be applied to the modification and polymerization of monomers derived from biological sources. This allows for the creation of bio-based polymers with tailored properties, reducing the reliance on petrochemical feedstocks. The peroxide's ability to initiate grafting reactions is particularly relevant for modifying natural polymers like cellulose (B213188) or starch, or bio-derived polymers like polylactic acid (PLA), to enhance their performance for advanced applications.
| Research Area | Sustainable Aspect | Potential Application of this compound |
| Catalyst-Free Synthesis | Avoids use of heavy metal catalysts, reducing toxicity and waste. | Acts as a reagent for direct C-H functionalization under thermal induction. lookchem.com |
| Aqueous Phase Reactions | Replaces volatile organic solvents (VOCs) with water. | Facilitates oxygenation reactions in water, minimizing environmental impact. lookchem.com |
| Biopolymer Modification | Utilizes renewable feedstocks instead of fossil fuels. | Initiates graft polymerization onto bio-based polymer backbones to create high-value materials. |
Applications in Novel Advanced Materials Beyond Traditional Polymers
The role of this compound is evolving from the production of commodity plastics to the synthesis of highly specialized and advanced materials. ontosight.ai Its ability to generate reactive radicals under controlled thermal conditions makes it an invaluable tool for creating complex macromolecular architectures and high-performance composites.
One major application is in the cross-linking of silicone rubbers to produce materials with enhanced performance and long-term stability. scribd.com Studies have shown that increasing the concentration of di(4-methylbenzoyl)peroxide can substantially improve the rebound resilience of silicone elastomers. mdpi.com This is crucial for applications demanding high durability and specific mechanical properties.
Furthermore, its utility extends to the controlled modification of polyolefins. In the production of polypropylene (B1209903) (PP), this compound can be used post-polymerization to increase the polymer's melt strength, creating high-melt-strength polypropylene (HMS-PP). nouryon.com This modified material has improved properties for processes like foaming, thermoforming, and extrusion coating. nouryon.com
Research has also demonstrated the use of similar peroxide initiators in the synthesis of complex block copolymers, such as linear and star-shaped poly(methyl methacrylate)-polytetrahydrofuran (PMMA-PTHF) structures. researchgate.net By acting as an initiator for different monomer blocks sequentially, this compound can facilitate the creation of materials with distinct, phase-separated domains, leading to unique mechanical and thermal properties not found in simple homopolymers.
| Advanced Material | Role of this compound | Resulting Improvement |
| High-Performance Silicone Rubber | Cross-linking agent | Enhanced rebound resilience and stability. scribd.commdpi.com |
| High-Melt-Strength Polypropylene (HMS-PP) | Post-reaction modifier (vis-breaking) | Increased melt strength, improved processability for foaming and thermoforming. nouryon.com |
| Block Copolymers (e.g., PMMA-PTHF-PMMA) | Radical initiator for sequential polymerization | Creation of complex macromolecular structures with unique, tailored properties. researchgate.net |
Exploitation in Advanced Catalytic Systems
This compound is increasingly being exploited not just as an initiator but as a key reagent within advanced catalytic cycles for fine chemical synthesis. Its ability to generate aroyl radicals and participate in oxidation reactions makes it a versatile component in the development of new synthetic methodologies.
In the field of metal-catalyzed reactions, it has been used in conjunction with iron(III) catalysts for the chelation-assisted C-H bond oxygenation of 8-amidoquinolines. lookchem.com This site-selective reaction produces potentially bioactive quinoline (B57606) derivatives. The process is notable for being free of more expensive or toxic additives like silver and for proceeding under ambient air and moisture conditions. lookchem.com Copper and iron catalysts have also been successfully used with peroxides for the sustainable oxidation of aryl(di)azinylmethanes to their corresponding ketones, using oxygen as the ultimate oxidant. sigmaaldrich.cn
Beyond metal catalysis, this compound is a key component in catalyst-free systems. It serves as an efficient coupling partner for the direct acyloxylation of the C(sp²)–H bond in tertiary β-enaminones. lookchem.com This reaction proceeds through a thermoinduced free-radical pathway, providing a straightforward and efficient method for synthesizing both acyloxylated chromones and enaminones without the need for a catalyst. lookchem.com
| Catalytic System | Metal Catalyst (if any) | Role of this compound | Transformation Achieved |
| Chelation-Assisted C-H Oxygenation | Iron(III) | Oxidant/Acyl Source | Site-selective C5-benzoxylation of 8-amidoquinolines. lookchem.com |
| Oxidation of Aryl(di)azinylmethanes | Copper or Iron | Oxidant | Conversion of methylene (B1212753) groups to ketones. sigmaaldrich.cn |
| Direct C-H Acyloxylation | None (Catalyst-Free) | Coupling Partner/Radical Source | Acyloxylation of α-C(sp2)–H bond in tertiary β-enaminones. lookchem.com |
Development of Smart Materials through Peroxide-Initiated Processes
A particularly exciting frontier is the use of this compound in the fabrication of "smart" or "intelligent" materials. These materials are designed to respond to environmental stimuli or to perform a specific function, such as indicating freshness or scavenging harmful substances.
This compound has been identified as a suitable radical initiator for creating active and intelligent packaging materials. google.com The process involves reacting a base polymeric material, such as polylactic acid (PLA) or polypropylene, with a radical-scavenging ligand (like curcumin) in the presence of the peroxide initiator. google.com The peroxide initiates the formation of a radical on the polymer backbone, which then covalently binds to the ligand. The resulting material has built-in functionality, such as the ability to scavenge radicals that cause food spoilage, thereby extending shelf life and potentially indicating food quality. google.com
This peroxide-initiated grafting process is a versatile platform for covalently attaching a wide range of functional molecules to polymer surfaces or backbones. This opens the door to creating a variety of smart materials, including:
Self-healing polymers: Where the peroxide could be encapsulated and released upon damage to initiate polymerization and repair the material.
Sensor materials: Where the grafted molecule changes color or fluorescence in response to a specific analyte.
Antimicrobial surfaces: By grafting antimicrobial agents onto a polymer substrate.
The ability of this compound to efficiently initiate these covalent bonding processes under standard manufacturing conditions, such as extrusion, makes it a commercially viable choice for the large-scale production of these advanced functional materials. google.com
Q & A
Basic: What are the established methods for synthesizing and characterizing Bis(4-methylbenzoyl)peroxide in academic research?
Answer:
Synthesis typically involves the reaction of 4-methylbenzoyl chloride with hydrogen peroxide under controlled acidic conditions. Industrial standards (e.g., T/CPCIF 0090-2021) specify purity criteria (49–52% active compound) and impurity limits (e.g., ≤0.05% chloride ions) . Characterization methods include:
- HPLC analysis : Adapted from benzoyl peroxide protocols (e.g., acetonitrile extraction, internal standardization) to quantify purity and degradation products .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition onset (143–144°C) and monitor exothermic behavior .
- Solubility profiling : Measured in lipids (680 mg/100g at 20°C) and water (43 µg/L at 20°C) using gravimetric or spectrophotometric methods .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Due to its classification as a solid organic peroxide (Type B, temperature-controlled) , strict protocols are required:
- Storage : Maintain below 25°C in sealed containers, isolated from reducing agents or metals to prevent unintended decomposition .
- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection is advised if airborne particulates form .
- Spill management : Neutralize with inert absorbents (e.g., sand) and avoid water, which may exacerbate reactivity .
Advanced: How can researchers design experiments to study the decomposition kinetics of this compound under varying conditions?
Answer:
Decomposition kinetics are influenced by temperature, solvent polarity, and catalytic impurities. Methodological considerations include:
- Isothermal calorimetry : Track heat flow to calculate activation energy (Ea) and rate constants. For example, monitor exothermic peaks at 143–144°C .
- Solvent matrix studies : Compare decomposition rates in polar (e.g., acetonitrile) vs. non-polar solvents (e.g., hexane) to assess solvent effects on radical formation .
- Impact of stabilizers : Introduce controlled amounts of inhibitors (e.g., sodium carbonate) to evaluate their efficacy in prolonging shelf life .
Advanced: What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?
Answer:
Key challenges include:
- Co-elution in chromatography : Degradation products (e.g., 4-methylbenzoic acid) may overlap with parent compound peaks. Resolution requires optimized HPLC gradients (e.g., C18 columns with acetonitrile/water mobile phases) .
- Sensitivity limits : Use LC-MS/MS for low-abundance species (e.g., peroxides or radicals), leveraging high-resolution mass detection (e.g., ESI+) .
- Artifact formation : Minimize thermal degradation during analysis by maintaining column temperatures below 30°C and avoiding prolonged sample storage .
Advanced: How should researchers address contradictions in reported solubility and stability data for this compound?
Answer:
Discrepancies often stem from varying experimental conditions:
- Temperature control : Solubility in lipids (680 mg/100g) at 20°C may decrease at lower temperatures due to crystallization . Validate measurements using standardized methods (e.g., shake-flask technique).
- Matrix effects : Stability in silicone polymers (≤1% w/w) differs from bulk material due to diffusion-limited decomposition . Use model systems (e.g., silicone elastomers) to mimic application environments .
- Purity considerations : Commercial samples (49–52% active compound) may include stabilizers that alter observed stability; verify purity via iodometric titration .
Advanced: What strategies optimize the use of this compound as a crosslinker in polymer research?
Answer:
- Concentration gradients : Test 0.5–1.5% w/w in silicone elastomers to balance crosslink density vs. brittleness .
- Cure kinetics : Monitor rheological changes (e.g., storage modulus) via oscillatory rheometry to determine optimal curing temperatures .
- Post-curing analysis : Use swelling tests (e.g., toluene uptake) to quantify crosslink efficiency and network defects .
Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
- FT-IR : Identify peroxide O-O stretches (~880 cm⁻¹) and aromatic C=O bonds (~1680 cm⁻¹) .
- NMR : ¹H NMR in CDCl₃ reveals methyl protons (δ 2.4 ppm) and aromatic protons (δ 7.3–7.8 ppm); ¹³C NMR confirms carbonyl carbons (~190 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles, though limited by thermal sensitivity .
Advanced: How can computational modeling predict the reactivity of this compound in novel chemical environments?
Answer:
- DFT calculations : Simulate bond dissociation energies (BDE) of the O-O bond to predict initiation thresholds under thermal or photolytic stress .
- Molecular dynamics (MD) : Model diffusion in polymer matrices to optimize crosslinking efficiency .
- QSAR models : Correlate substituent effects (e.g., methyl groups) with peroxide stability to guide derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
